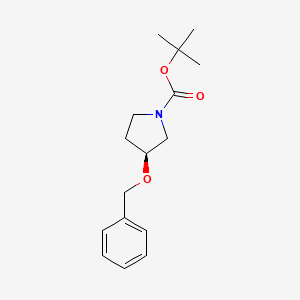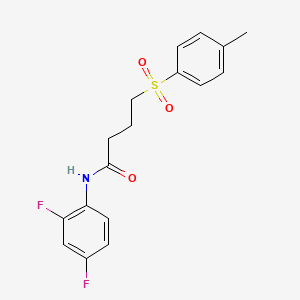
N-(2,4-difluorophenyl)-4-tosylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-4-tosylbutanamide, also known as DFB or DFB-TBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB-TBA is a member of the butanamide family, which has been extensively studied for its biological and pharmacological properties.
科学的研究の応用
Medicinal Chemistry and Drug Development
Fluorinated molecules have garnered significant interest in medicinal chemistry due to their unique properties. N-(2,4-difluorophenyl)-4-tosylbutanamide (Fo24) is no exception. Researchers explore its potential as a drug candidate, investigating its interactions with biological targets. The compound’s structural features, including the fluorine substituents, may enhance binding affinity and metabolic stability. Further studies are needed to elucidate its specific pharmacological effects and potential therapeutic applications .
Neurodegenerative Disease Research
Emerging evidence suggests that This compound could play a role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers investigate its ability to modulate key pathways involved in neuronal health and survival. By understanding its mechanisms of action, scientists aim to develop novel therapies for these debilitating conditions.
Crystallography and Structural Analysis
The crystal structure of Fo24 has been determined using single-crystal X-ray diffraction methods. Its unique arrangement sheds light on intermolecular interactions, hydrogen bonding patterns, and molecular stacking. Researchers analyze Fo24’s conformation, bond angles, and packing motifs. Such studies contribute to our fundamental understanding of molecular behavior and crystal engineering .
Materials Science
Fluorinated compounds often exhibit desirable properties for materials applications. Fo24’s tri-fluorinated benzamide structure makes it intriguing for designing functional materials. Researchers explore its use in organic electronics, sensors, and optoelectronic devices. By tailoring its properties, Fo24 could contribute to advancements in materials science .
Computational Chemistry
Fo24 serves as an interesting case study for computational chemists. Simulations and quantum mechanical calculations provide insights into its electronic structure, energetics, and reactivity. Researchers investigate its stability, solvation effects, and potential reaction pathways. These computational studies complement experimental data and guide further research .
Chemical Education and Outreach
Fo24’s synthesis and crystallographic analysis offer valuable content for chemical education. Educators can use it as an example in lectures, demonstrating synthetic techniques, crystal growth, and X-ray diffraction. Outreach programs can showcase Fo24’s beauty and relevance to inspire budding scientists and foster curiosity about molecular structures .
Safety and Hazards
作用機序
Target of Action
The primary targets of N-(2,4-difluorophenyl)-4-tosylbutanamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Biochemical Pathways
The affected pathways include those associated with the targets mentioned above. For instance, mTOR is involved in cell growth and proliferation, EGFR is associated with cell differentiation, iNOS is involved in immune response, MAP2K1 is part of the MAPK signaling pathway, FGFR is involved in cell growth and tissue repair, and TGFB1 is involved in cell growth, cell differentiation, and apoptosis . The compound’s interaction with these targets can lead to changes in these pathways and their downstream effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the resulting changes in the associated biochemical pathways . For instance, if the compound inhibits mTOR, it could lead to reduced cell growth and proliferation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, and the presence of other interacting molecules .
特性
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S/c1-12-4-7-14(8-5-12)24(22,23)10-2-3-17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQBIUKTQFCWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

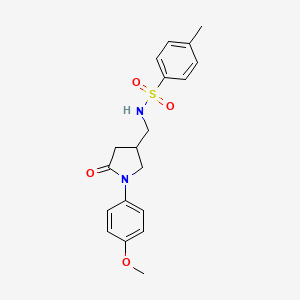
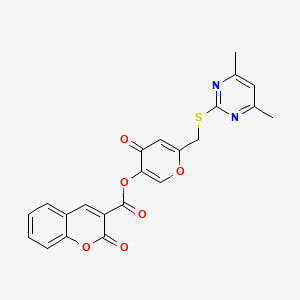
![Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2787829.png)

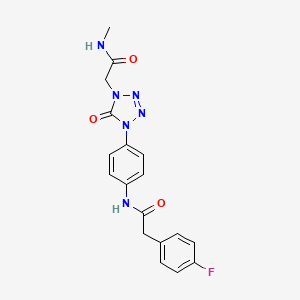
![(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2787833.png)
![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2787834.png)
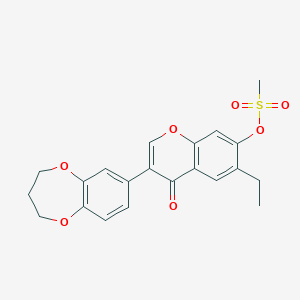
![3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2787838.png)

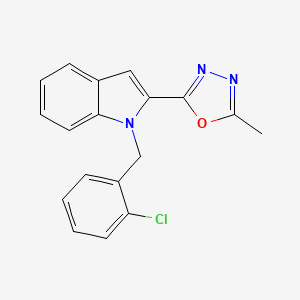
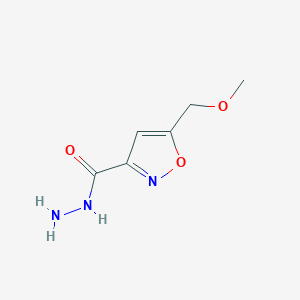
![[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2787844.png)
